molecular formula C20H19N3O7S B2532318 4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid CAS No. 728907-98-0

4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid

Cat. No. B2532318
CAS RN: 728907-98-0
M. Wt: 445.45
InChI Key: JEYPTAVKLRNUSR-UHFFFAOYSA-N
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Description

The compound “4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid” is a derivative of the Trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Scientific Research Applications

Anticancer Activity

4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid: has shown promise as an anticancer agent. Researchers have synthesized novel derivatives by linking it with 1,2,3-triazole moieties. These compounds were screened for in vitro anticancer activity against MCF-7 and A549 cell lines. Most of the tested derivatives exhibited significant activity against both cancer cell lines .

Antinarcotic Properties

The compound has also been explored for its potential as an antinarcotic agent. Synthesized through the Wittig reaction and coupling with aliphatic amines, 3,4,5-trimethoxyphenyl acrylamides derived from this compound demonstrated favorable biological activity .

Antitubercular Activity

In a related context, derivatives containing the 1,3,4-oxadiazole scaffold have been investigated for their antitubercular properties. While not directly related to the compound itself, this highlights the broader potential of similar structural motifs in combating diseases like tuberculosis .

Anti-Inflammatory and Antioxidant Effects

Cinnamic acid derivatives, including those with 3,4,5-trimethoxyphenyl substitutions, are known for their anti-inflammatory and antioxidant activities. Although not specific to this compound, these properties contribute to its overall pharmacological profile .

Structural Modification for Improved Potency

Given its low toxicity to humans, researchers have explored structural modifications of cinnamic acid derivatives to enhance their potency and pharmacokinetics. The unique backbone of this compound allows for such modifications, potentially leading to more effective drugs .

Triazole Motif for Diverse Biological Activities

The incorporation of 1,2,3-triazole motifs in drug design is well-established. Triazoles exhibit a range of biological activities, including anticancer effects. By combining the triazole scaffold with cinnamic acid derivatives, researchers aim to harness synergistic effects and create novel therapeutic agents .

Future Directions

The TMP group, which is part of this compound, has been associated with a wide range of biomedical applications due to its diverse bioactivity effects . Therefore, it’s reasonable to expect that future research may continue to explore the potential applications of this compound in various fields, including medicinal chemistry.

properties

IUPAC Name

4-[[2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O7S/c1-27-14-8-12(9-15(28-2)17(14)29-3)18-22-23-20(30-18)31-10-16(24)21-13-6-4-11(5-7-13)19(25)26/h4-9H,10H2,1-3H3,(H,21,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYPTAVKLRNUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>66.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid

CAS RN

728907-98-0
Record name 4-(2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid
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